(4-Chlorobutanoyl)urea (4-Chlorobutanoyl)urea
Brand Name: Vulcanchem
CAS No.: 1208680-83-4
VCID: VC3372127
InChI: InChI=1S/C5H9ClN2O2/c6-3-1-2-4(9)8-5(7)10/h1-3H2,(H3,7,8,9,10)
SMILES: C(CC(=O)NC(=O)N)CCl
Molecular Formula: C5H9ClN2O2
Molecular Weight: 164.59 g/mol

(4-Chlorobutanoyl)urea

CAS No.: 1208680-83-4

Cat. No.: VC3372127

Molecular Formula: C5H9ClN2O2

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorobutanoyl)urea - 1208680-83-4

Specification

CAS No. 1208680-83-4
Molecular Formula C5H9ClN2O2
Molecular Weight 164.59 g/mol
IUPAC Name N-carbamoyl-4-chlorobutanamide
Standard InChI InChI=1S/C5H9ClN2O2/c6-3-1-2-4(9)8-5(7)10/h1-3H2,(H3,7,8,9,10)
Standard InChI Key DVTZZCQFICRLAO-UHFFFAOYSA-N
SMILES C(CC(=O)NC(=O)N)CCl
Canonical SMILES C(CC(=O)NC(=O)N)CCl

Introduction

Synthesis and Production

Industrial Production Methods

Industrial production of (4-Chlorobutanoyl)urea relies on optimized versions of the synthetic route described above. The patent literature describes a specific process for synthesizing the precursor 4-chlorobutanoyl chloride with high yield (≥90%) and purity (≥99%) . This process involves:

  • Preparation of a mixed catalyst containing CuO and ZnO in a molar ratio of 1:3-5, treated with 98% sulfuric acid

  • Reaction of gamma-butyrolactone with thionyl chloride in the presence of this catalyst

  • Purification through vacuum distillation with controlled reflux ratios

The mass ratio of gamma-butyrolactone:mixed catalyst:sulfur oxychloride is typically 1:0.03-0.07:1.5-2.5 for optimal results . The purified 4-chlorobutanoyl chloride can then be reacted with urea to produce (4-Chlorobutanoyl)urea.

Physical and Chemical Properties

Physical Characteristics

Based on structural analysis and comparison with related compounds, (4-Chlorobutanoyl)urea likely exhibits the following physical properties:

PropertyValueNotes
AppearanceWhite to off-white crystalline solidBased on similar acyl ureas
Molecular Weight164.59 g/molCalculated from molecular formula C₅H₉ClN₂O₂
Melting Point110-130°C (estimated)Based on related acyl ureas
SolubilitySparingly soluble in water; soluble in polar organic solventsSimilar to other acyl ureas
Density≈1.2-1.3 g/cm³Estimated from related structures

The precursor 4-chlorobutanoyl chloride has a boiling point of 173-174°C and a density of 1.258 g/cm³ , properties that influence the synthesis conditions for (4-Chlorobutanoyl)urea.

Chemical Reactivity

(4-Chlorobutanoyl)urea possesses several reactive sites that determine its chemical behavior:

  • The terminal chlorine atom can undergo nucleophilic substitution reactions

  • The carbonyl groups can participate in typical carbonyl chemistry, including nucleophilic addition

  • The N-H bonds exhibit acidity and can participate in hydrogen bonding

  • The urea moiety provides sites for potential coordination with metals

The compound is expected to be moisture-sensitive due to the reactivity of the acyl group, though less so than its precursor 4-chlorobutanoyl chloride, which is highly moisture-sensitive and requires storage under inert gas .

Applications and Uses

Pharmaceutical Applications

(4-Chlorobutanoyl)urea likely has applications in pharmaceutical chemistry due to its structural features. Related acyl ureas have demonstrated various biological activities including:

  • Anticonvulsant properties

  • Anti-inflammatory effects

  • Potential antitumor activity

  • Enzyme inhibition

The 4-chlorobutanoyl chloride precursor is noted to be used in the production of pharmaceuticals , suggesting that (4-Chlorobutanoyl)urea may serve as an intermediate in pharmaceutical synthesis or possess direct therapeutic applications.

Agricultural Uses

The precursor 4-chlorobutanoyl chloride is used in agrochemical production , indicating potential uses for (4-Chlorobutanoyl)urea in this field as well. Possible agricultural applications may include:

  • Plant growth regulation

  • Herbicidal activity

  • Pesticide formulations

  • Fungicidal properties

Chlorinated organic compounds often demonstrate biological activity against plant pathogens and pests, making (4-Chlorobutanoyl)urea a candidate for agricultural chemical development.

Other Industrial Applications

Beyond pharmaceutical and agricultural uses, (4-Chlorobutanoyl)urea may find applications as:

  • An intermediate in organic synthesis

  • A component in specialty polymers

  • A reagent in materials science

  • A building block for more complex chemical structures

The balance of hydrophilic and hydrophobic regions in the molecule makes it potentially useful in surfactant chemistry and interfacial applications.

Research Developments

Future Research Directions

Future research on (4-Chlorobutanoyl)urea may focus on:

  • Exploring its potential as a building block for more complex bioactive molecules

  • Investigating its coordination chemistry with various metals

  • Developing greener synthetic routes that minimize waste and energy consumption

  • Expanding its applications in materials science and polymer chemistry

  • Conducting comprehensive toxicological and ecological assessments

The compound's unique balance of functional groups makes it a promising candidate for continued exploration in organic chemistry and materials science.

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